3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide
Description
3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide is a Schiff base derived from the condensation of 3-hydroxy-2-naphthoic hydrazide with 2-hydroxybenzaldehyde. Its structure features a naphthyl backbone, a hydrazide linker, and a 2-hydroxyphenyl substituent in an E-configuration around the C=N bond (Figure 1). The compound exhibits keto-enol tautomerism due to the presence of hydroxyl and hydrazide groups, enabling diverse coordination modes with transition metals . It has been synthesized via refluxing in ethanol under nitrogen, yielding crystalline products stabilized by intramolecular hydrogen bonds and π-π stacking interactions . Applications include ion-selective sensors, metal complexation, and biological activity studies .
Structure
3D Structure
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
3-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)11-19-20-18(23)15-9-12-5-1-2-6-13(12)10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11- |
InChI Key |
XTQAGBABCDSRSN-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C\C3=CC=CC=C3O)O |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CC=C3O)O |
Origin of Product |
United States |
Preparation Methods
Solvent Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Methanol | 4.5 | 82 | 98.5 |
| Ethanol | 5.0 | 78 | 97.8 |
| THF | 8.0 | 65 | 95.2 |
Methanol is preferred due to its polarity, which facilitates Schiff base formation.
Acid Catalysts
Protic acids enhance reaction rates by protonating the carbonyl oxygen of the hydrazide:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetic acid | 4.5 | 82 |
| HCl (0.1 M) | 3.5 | 85 |
| None | 12.0 | 40 |
While HCl accelerates the reaction, acetic acid is preferred to avoid side reactions.
Structural Characterization
Spectroscopic Data
FT-IR (KBr, cm⁻¹) :
-
3250–3300 (O–H stretch, phenolic and hydrazide)
¹H NMR (400 MHz, DMSO-d₆) :
Elemental Analysis :
X-ray Crystallography
Single-crystal X-ray diffraction (CCDC 766911) confirms the E-configuration of the azomethine bond and intramolecular hydrogen bonding between the phenolic O–H and hydrazide N–H groups. Key bond lengths include:
-
C7–N1: 1.278 Å
-
N1–N2: 1.367 Å
-
O1–H1···N2: 1.85 Å (hydrogen bond).
Alternative Synthetic Routes
Thermal Gradient Method
A modified approach for high-purity crystals involves a thermal gradient setup:
-
Dissolve reactants in methanol in a branched tube.
-
Heat one arm at 65°C while keeping the other at 25°C.
-
Crystals form in the cooler arm after 7 days.
Advantage : Yields X-ray-quality crystals (80% yield).
Solid-State Mechanochemical Synthesis
Grinding equimolar reactants with a mortar and pestle for 30 minutes, followed by ethanol washing, achieves 68% yield. This solvent-free method is eco-friendly but less efficient.
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition-elimination mechanism:
-
Protonation of the hydrazide’s carbonyl oxygen by acetic acid.
-
Nucleophilic attack by the hydrazide’s NH₂ group on the aldehyde’s carbonyl carbon.
-
Elimination of water to form the C=N bond.
Challenges and Solutions
Byproduct Formation
Low Solubility
-
Issue : Limited solubility of 3-hydroxy-2-naphthoic acid hydrazide in non-polar solvents.
-
Solution : Pre-dissolve hydrazide in warm methanol before adding aldehyde.
Industrial-Scale Considerations
For kilogram-scale production:
-
Replace batch reflux with continuous flow reactors.
-
Optimize stoichiometry to 1:1.05 (hydrazide:aldehyde) to compensate for aldehyde volatility.
-
Use centrifugal filtration for faster isolation.
Chemical Reactions Analysis
Coordination Chemistry with Transition Metals
The hydrazone acts as a polydentate ligand, forming stable complexes with Cu(II):
Reaction with CuCl2⋅_2 \cdot2⋅2H2_22O:
-
Coordination geometry : Distorted square-planar, confirmed by X-ray crystallography .
-
Key interactions :
D–H···A D–H (Å) H···A (Å) D···A (Å) ∠D–H···A (°) N2–H2···O1M 0.88 1.85 2.732(5) 176 O1M–H1M···Cl1 0.84 2.80 3.481(3) 140
This complex self-assembles into a 1D polymeric network via hydrogen bonding .
Heterogeneous Catalyst Preparation
The Cu(II) complex is immobilized on silica gel (SG-APTS) through amidification:
-
Characterization :
Optimization Data:
| Catalyst (mg) | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (%) |
|---|---|---|---|---|
| 10 | 25 | 4.0 | 94 | 100 |
| 10 | 70 | 2.75 | 92 | 82 |
-
Substrate Scope :
Representative Derivatives:
| Substituent (R) | Yield (%) |
|---|---|
| Ethylamino | 85 |
| p-Bromophenylamino | 78 |
| m-Trifluoromethylphenyl | 82 |
Characterization includes NMR and elemental analysis .
Inhibitory Activity
Analogous hydrazide-hydrazones exhibit laccase inhibition (IC = 2.1–8.7 μM), suggesting potential bioactivity for this compound .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide typically involves the condensation reaction between 3-hydroxy-2-naphthoic hydrazide and salicylaldehyde. The reaction is carried out in an alcohol medium, often under reflux conditions, to facilitate the formation of the Schiff base. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Medicinal Chemistry
This compound has been investigated for its antimicrobial properties . Studies have shown that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism of action is thought to involve the inhibition of bacterial enzyme systems or disruption of cell membrane integrity.
Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming complexes with various metal ions such as Cu(II), Co(II), Ni(II), and Zn(II). These metal complexes have been characterized for their structural and electronic properties. For instance, studies indicate that metal complexes derived from this Schiff base exhibit distinct geometrical configurations (octahedral or tetrahedral) depending on the metal ion involved .
Antioxidant Activity
Research has highlighted the antioxidant potential of this compound. The ability to scavenge free radicals has been assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing promising results that suggest its utility in preventing oxidative stress-related diseases .
Case Studies
Mechanism of Action
The mechanism of action of Ytterbium(III) Ionophore II involves the selective binding of the ionophore to ytterbium ions. This binding occurs through the formation of coordination bonds between the ionophore’s functional groups and the ytterbium ion. The resulting complex is stable and can be used in ion-selective electrodes to detect and quantify ytterbium ions in various samples .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Differences
Key structural variations among analogs arise from substituents on the benzylidene moiety. These differences influence crystallinity, tautomerism, and intermolecular interactions:
- Methyl-pyridyl analog: The pyridyl nitrogen participates in hydrogen bonding, enhancing lattice stability. The monoclinic system accommodates bulky substituents .
- Dibromo-hydroxy analog : Bromine atoms introduce halogen bonding, reducing symmetry (triclinic) and improving refinement accuracy .
- 4-Nitro derivative: The electron-withdrawing nitro group increases acidity, favoring enol tautomerism and enhancing sensor selectivity for cyanide ions .
2.2.1. Sensor Performance
Substituents dictate ion selectivity and detection limits in membrane sensors:
The target compound’s 2-hydroxyphenyl group enhances Yb³⁺ selectivity via chelation with the phenolic –OH and hydrazide carbonyl, outperforming pyrrole- or cefixime-based analogs .
Tautomerism and Solvent Effects
The 2-hydroxyphenyl substituent in the target compound stabilizes the keto tautomer in solid state, whereas nitro or methoxy groups (e.g., 4-nitrobenzylidene derivative) favor enolic forms in polar solvents . Dynamic NMR studies on quinazolinone analogs reveal tautomerization energy barriers (ΔG* ≈ 60–80 kJ/mol), influenced by substituent electronegativity .
Biological Activity
3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide is an organic compound with significant biological activities attributed to its unique hydrazone structure. This compound, synthesized through the condensation of 3-hydroxy-2-naphthohydrazide and 2-hydroxybenzaldehyde, displays a range of potential applications in medicinal chemistry, including antioxidant, antimicrobial, and enzyme inhibition properties.
- Molecular Formula : C₁₈H₁₄N₂O₃
- Molecular Weight : 306.32 g/mol
- Structure : The compound features a naphthalene ring system linked to a hydrazone group, which is critical for its biological activity.
1. Antioxidant Activity
The presence of hydroxyl groups in the structure of this compound enhances its ability to scavenge free radicals. This property is vital for reducing oxidative stress in biological systems.
| Tested Systems | IC50 Values (µM) | Reference |
|---|---|---|
| DPPH Assay | 25 | |
| ABTS Assay | 30 |
2. Antimicrobial Properties
Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, it has shown effectiveness against:
- Bacteria : Staphylococcus aureus, Escherichia coli
- Fungi : Candida albicans
The minimum inhibitory concentrations (MIC) for these pathogens are outlined below:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 50 | |
| Escherichia coli | 100 | |
| Candida albicans | 75 |
3. Enzyme Inhibition
Research has documented the compound's potential to inhibit laccase enzymes, which play a crucial role in various biochemical processes, including lignin degradation and phenolic compound oxidation.
- Laccase Inhibition Activity : The compound demonstrated an IC50 value of 40 µM against laccase, indicating substantial inhibitory potential.
Case Studies
Several studies have explored the biological activities of this compound:
- A study published in Bioorganic & Medicinal Chemistry highlighted its potential as an antioxidant and antimicrobial agent, suggesting applications in pharmaceutical formulations aimed at treating infections and oxidative stress-related diseases.
- Another research article investigated its enzyme inhibition properties, showing promising results for its use in biocatalysis and environmental applications where laccase activity needs to be controlled .
Q & A
Q. What are the optimal synthetic routes for 3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide, and how can reaction yields be maximized?
Methodological Answer: The compound is typically synthesized via condensation between 3-hydroxy-2-naphthohydrazide and 2-hydroxybenzaldehyde derivatives under mild acidic or basic conditions. Key steps include:
- Solvent Selection: Methanol or ethanol is preferred due to their polarity, which facilitates Schiff base formation .
- Reaction Time/Temperature: Stirring at room temperature for 6–8 hours yields a precipitate with ~80% efficiency. Elevated temperatures (40–50°C) reduce reaction time but may increase byproduct formation .
- Purification: Recrystallization from methanol or ethanol improves purity.
Q. How is the structural conformation of this compound validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:
- Crystal System: Orthorhombic (space group Pna2₁) with unit cell parameters a = 19.82 Å, b = 6.25 Å, c = 33.95 Å .
- Intramolecular H-Bonding: The hydroxyl group at position 3 forms a hydrogen bond with the hydrazide N–H (O–H···N distance: 2.62 Å), stabilizing the E-isomer .
- Torsional Angles: The dihedral angle between the naphthyl and phenyl rings is 12.5°, indicating near-planarity .
Q. What physicochemical properties influence its solubility and reactivity?
Methodological Answer:
- Hydrogen Bonding: Two H-bond donors (hydroxyl and hydrazide N–H) and three acceptors (carbonyl O, phenolic O, imine N) enable polar interactions, favoring solubility in DMSO or methanol .
- Topological Polar Surface Area (TPSA): 57.5 Ų predicts moderate membrane permeability, relevant for biological assays .
- Tautomerism: Four tautomeric forms exist due to keto-enol equilibria, verified via NMR and IR spectroscopy .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict its electronic properties and ligand-metal binding affinity?
Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:
- Charge Distribution: Identify electron-rich sites (e.g., phenolic O, imine N) for metal coordination .
- Frontier Molecular Orbitals: Calculate HOMO-LUMO gaps (~3.2 eV) to predict redox behavior .
- Metal Binding Studies: Simulate complexes with transition metals (e.g., Fe²⁺, Ni²⁺) to assess stability constants .
Q. What experimental strategies resolve contradictions in its thermal stability data?
Methodological Answer: Discrepancies in thermogravimetric (TGA) data may arise from polymorphic variations or hydration. Mitigation steps:
Q. How does this compound behave as a ligand in coordination chemistry?
Methodological Answer: Its bidentate (O, N) or tridentate (O, N, O) binding modes enable diverse metal complexes:
Q. What factorial design approaches optimize its synthesis for scale-up?
Methodological Answer: A 2³ factorial design evaluates three factors:
Q. How is its bioactivity assessed against bacterial/fungal pathogens?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
